![molecular formula C14H14N2O2 B2834068 (E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one CAS No. 1005576-49-7](/img/structure/B2834068.png)
(E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
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Description
(E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one, also known as curcumin, is a natural compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine to treat a variety of ailments. Curcumin has gained significant attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Tautomerism and Structural Analysis
Research has indicated the occurrence of tautomerism within compounds similar to the one . For example, a study on NH-pyrazoles, which are structurally related, showed complex patterns of hydrogen bonds in their crystalline forms, with tautomerism observed both in solution and in the solid state (Cornago et al., 2009). This finding highlights the compound's potential in studying hydrogen bonding and tautomerism in similar organic molecules.
Fluorescent Chemosensors
Another study focused on the synthesis of a compound closely related to "(E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one", exploring its application as a fluorescent chemosensor. The compound exhibited high selectivity and sensitivity for Al3+ ions, showcasing its potential in detecting specific metal ions in various environments (Asiri et al., 2018).
Corrosion Inhibition
The compound's analogs have also been investigated for their corrosion inhibition properties. A study demonstrated that a Schiff base derived from a structurally similar compound effectively retarded the corrosion rate of steel in acidic solutions, suggesting its utility in developing new corrosion inhibitors for industrial applications (Emregül & Hayvalı, 2006).
Antimicrobial Activity
The antimicrobial activity of metal complexes involving ligands structurally related to the compound has been explored. These studies found enhanced antimicrobial activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Tharmaraj et al., 2009).
properties
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(9-16(2)15-10)6-7-14(18)11-4-3-5-13(17)8-11/h3-9,17H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSUDUQGAGTGCR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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